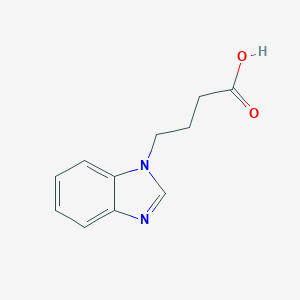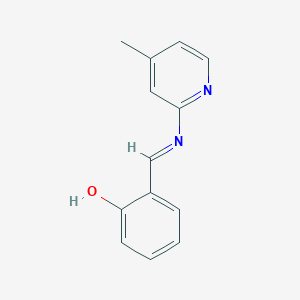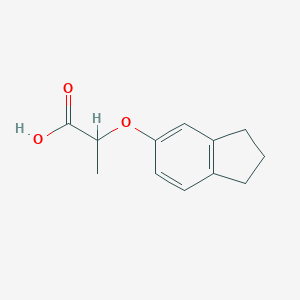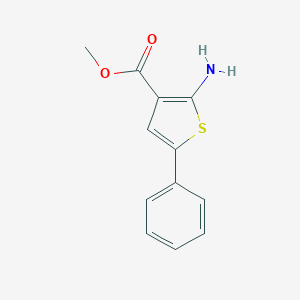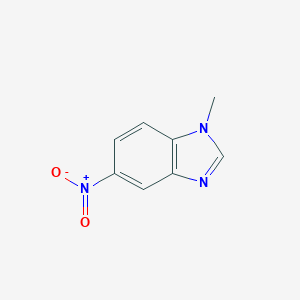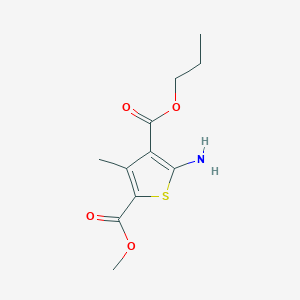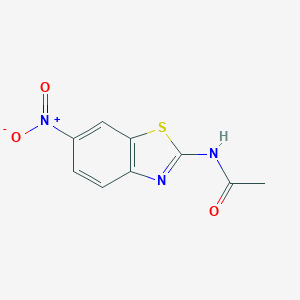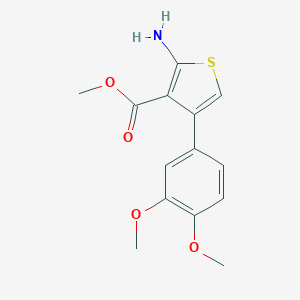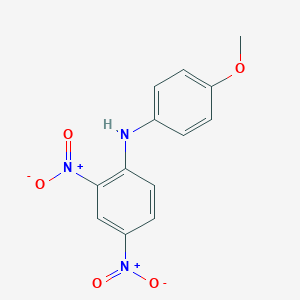![molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione CAS No. 70912-52-6](/img/structure/B182987.png)
2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione, also known as DMPD, is a versatile organic compound that has been widely used in scientific research. DMPD is a cyclic imide, which is a class of organic compounds that contain a cyclic imide group. The chemical formula of DMPD is C10H13NO4, and its molecular weight is 219.21 g/mol.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The pyrrolidine ring's saturated scaffold offers significant benefits, including efficient exploration of pharmacophore space due to sp3-hybridization, contribution to stereochemistry, and enhanced three-dimensional coverage. The review delves into the bioactive molecules characterized by the pyrrolidine ring, highlighting the structure-activity relationship (SAR) of these compounds. The stereogenicity of carbons in the pyrrolidine ring is emphasized, illustrating how different stereoisomers and spatial orientations of substituents can lead to distinct biological profiles of drug candidates (Li Petri et al., 2021).
Diketopyrrolopyrroles: Optical Properties and Applications
Diketopyrrolopyrroles (DPPs) are prominent dyes with a broad spectrum of applications, including pigments, transistors, solar cells, and fluorescence imaging. The review covers the evolution in synthesis, reactivity, and understanding of optical properties over four decades. The chromophore extension in DPPs leads to notable changes in optical properties. These dyes are expected to continue garnering interest due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield. This review serves as a comprehensive knowledge base for these dyes, promoting their application in various domains (Grzybowski & Gryko, 2015).
1,4-Dioxane: Environmental Impact and Remediation
1,4-Dioxane, used historically to stabilize chlorinated solvents, is an emerging water contaminant. It's known for its extensive contamination of drinking water supplies due to its physical and chemical characteristics. Despite its presence in over one-fifth of U.S. public water supplies, there are no federal or state maximum contaminant levels for 1,4-dioxane. The review highlights the need for further research on human health effects, chemical interactions, environmental fate, analytical detection, and treatment technologies, emphasizing the critical nature of addressing this contaminant for public health policy (Godri Pollitt et al., 2019).
properties
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYPUSZJRSKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351756 | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70912-52-6 | |
| Record name | 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70912-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the significance of the solid-state structure of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?
A: The study reports the first solid-state structural analysis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione, a cyclic enaminone derived from Meldrum's acid []. This is important because understanding the three-dimensional arrangement of molecules in the solid state can provide insights into the compound's physical and chemical properties, such as melting point, solubility, and reactivity. The study found that the molecules form infinite linear chains through specific hydrogen bonding interactions []. This knowledge contributes to our understanding of this class of compounds and can be valuable for further research and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


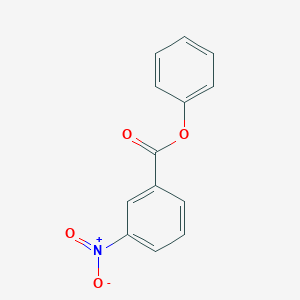
![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

